molecular formula C12H14O8S B12517087 Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-79-2

Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12517087
CAS No.: 651705-79-2
M. Wt: 318.30 g/mol
InChI Key: QERIOGMQVIKULI-UHFFFAOYSA-N
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Description

Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method involves the reaction of 3,5-dimethoxy-4-(sulfooxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and esterification with methanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.

    Substitution: The sulfooxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of sulfonamide or thiol derivatives.

Scientific Research Applications

Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group can undergo hydrolysis to release sulfonic acid, which may interact with cellular proteins and enzymes. Additionally, the methoxy groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate
  • Methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Uniqueness

Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of both methoxy and sulfooxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

651705-79-2

Molecular Formula

C12H14O8S

Molecular Weight

318.30 g/mol

IUPAC Name

methyl 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O8S/c1-17-9-6-8(4-5-11(13)19-3)7-10(18-2)12(9)20-21(14,15)16/h4-7H,1-3H3,(H,14,15,16)

InChI Key

QERIOGMQVIKULI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)OC

Origin of Product

United States

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